molecular formula C23H17NO3S B8351660 2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid

2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid

Cat. No. B8351660
M. Wt: 387.5 g/mol
InChI Key: FALCFAHJYDIFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid is a useful research compound. Its molecular formula is C23H17NO3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid

Molecular Formula

C23H17NO3S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[3-(quinolin-2-ylmethoxy)phenyl]sulfanylbenzoic acid

InChI

InChI=1S/C23H17NO3S/c25-23(26)20-9-2-4-11-22(20)28-19-8-5-7-18(14-19)27-15-17-13-12-16-6-1-3-10-21(16)24-17/h1-14H,15H2,(H,25,26)

InChI Key

FALCFAHJYDIFHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC(=CC=C3)SC4=CC=CC=C4C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure described in Example 23 starting from 2-chloromethyiquinoline and methyl 2-(3-hydroxyphenylsulfanyl)benzoate, methyl ester of the title acid was obtained as red-brown crystals in nearly quantitative yield, m.p. 52-55° C. An analytical sample was further purified by crystallization from a mixture of ethanol and ether. For C24H19NO3S (401.5) calculated: 71.80% C, 4.77% H, 3.49% N, 7.99% S; found: 71.83% C, 4.76% H, 3.18% N, 7.75% S.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(3-hydroxyphenylsulfanyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
title acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.